1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a benzodioxole moiety and a fluorophenyl-substituted tetrazole ring. Its molecular formula is C₁₆H₁₂FN₅O₃, with a molecular weight of 353.31 g/mol.
Synthesis likely involves coupling a benzodioxol-5-yl isocyanate with a tetrazole-methylamine intermediate.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O3/c17-10-2-1-3-12(6-10)23-15(20-21-22-23)8-18-16(24)19-11-4-5-13-14(7-11)26-9-25-13/h1-7H,8-9H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGYYCSYKOSUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Urea-Tetrazole Derivatives
Key Observations :
- Fluorine Position : The target compound’s 3-fluorophenyl group may confer distinct steric and electronic effects compared to BB96931’s 4-fluorophenyl isomer. Fluorine’s position influences binding affinity in receptor-targeted therapies .
- Substituent Diversity : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) in show higher molecular weights and yields (>85%), suggesting synthetic robustness for halogenated aryl ureas .
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Notes:
- Urea derivatives in are typically white crystals with sharp melting points (180–190°C), suggesting high purity and crystallinity .
- ^1H NMR signals for urea NH protons appear near δ 9.8 ppm, while aromatic protons resonate between δ 7.2–7.4 ppm, consistent with electron-deficient aryl rings .
Functional Implications
- Tetrazole vs. Triazole : Tetrazoles (as in the target compound) exhibit greater metabolic stability compared to triazoles (e.g., compound 74 in ) due to reduced ring strain and oxidative susceptibility .
- Benzodioxole vs. Thiazole : Benzodioxole-containing compounds (e.g., BB96931) may display enhanced blood-brain barrier penetration compared to thiazole derivatives (), owing to increased lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
